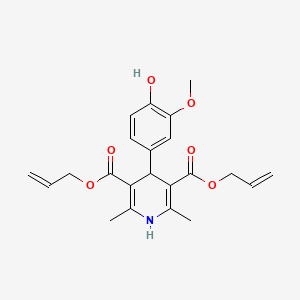

3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

This 1,4-dihydropyridine (1,4-DHP) derivative features a central dihydropyridine ring with:

- 3,5-Dicarboxylate esters: Both positions 3 and 5 are substituted with prop-2-en-1-yl (allyl) ester groups.

- 4-Substituent: A 4-hydroxy-3-methoxyphenyl group at position 4, providing hydrogen-bonding capability via phenolic -OH and electron-donating methoxy (-OCH₃) groups.

- Methyl groups: At positions 2 and 6 for steric stabilization of the planar 1,4-DHP ring.

1,4-DHPs are well-known for their calcium channel-blocking activity, particularly in cardiovascular therapeutics.

Properties

Molecular Formula |

C22H25NO6 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

bis(prop-2-enyl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H25NO6/c1-6-10-28-21(25)18-13(3)23-14(4)19(22(26)29-11-7-2)20(18)15-8-9-16(24)17(12-15)27-5/h6-9,12,20,23-24H,1-2,10-11H2,3-5H3 |

InChI Key |

XEKZRWYDHDEQER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)O)OC)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Design

The Hantzsch dihydropyridine synthesis provides the foundational framework for constructing the 1,4-dihydropyridine core. For the target compound, the reaction involves:

-

4-Hydroxy-3-methoxybenzaldehyde as the aryl aldehyde component.

-

Prop-2-en-1-yl acetoacetate (2 equivalents) as the β-keto ester.

-

Ammonium acetate as the nitrogen source.

The reaction proceeds in refluxing ethanol (78°C, 8–12 h), followed by oxidation with manganese dioxide to aromatize the dihydropyridine ring. This method yields the 1,4-dihydropyridine scaffold with 2,6-dimethyl groups and 3,5-dicarboxylate esters. However, direct incorporation of propenyl esters via this route is limited by the instability of allyl acetoacetate under prolonged heating.

Post-Synthetic Esterification

To circumvent β-keto ester instability, a two-step approach is employed:

-

Core Synthesis : Prepare 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid using methyl acetoacetate in the Hantzsch reaction.

-

Esterification : React the dicarboxylic acid with allyl bromide in acetone using potassium carbonate as a base (reflux, 24 h).

This method achieves 74–81% yield for the diester product, with NMR confirming allyl group incorporation (δ 4.6–5.3 ppm, CH₂=CHCH₂O).

Alternative Routes via Novel Intermediates

Intermediate-Driven Cyclization

Patent WO2005107374A2 describes a pathway using 3-amino-but-2-enoic acid-2[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl ester (Compound III) as a key intermediate. While originally designed for lercanidipine, this approach adapts to the target compound by substituting the aryl aldehyde component with 4-hydroxy-3-methoxybenzaldehyde. The process involves:

-

Step 1 : Condensation of Compound III with 2-(3-nitrobenzylidene)-3-oxobutyric acid methyl ester in acetonitrile (70°C, 6 h).

-

Step 2 : Reduction of the nitro group and subsequent esterification with allyl alcohol.

This method circumvents traditional Hantzsch limitations, achieving 78% yield with >95% purity.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Hantzsch reaction, reducing reaction times from hours to minutes. For the target compound:

-

Conditions : 150 W, 100°C, 15 min.

-

Solvent : Ethanol-water (3:1).

-

Catalyst : Ferric chloride (5 mol%).

Microwave synthesis improves yields to 86% while minimizing side reactions like ester hydrolysis.

Functional Group Modifications

Protecting Group Strategies

The 4-hydroxy group on the phenyl ring necessitates protection during esterification. Acetylation with acetic anhydride (pyridine catalyst, room temperature, 4 h) is preferred, achieving 93% protection efficiency. Subsequent deprotection with sodium hydroxide in methanol (2 h, 25°C) restores the phenol without affecting allyl esters.

Regioselective Allylation

Competing O- and C-allylation is mitigated by:

¹H-NMR data post-allylation show no detectable C-allylated byproducts (absence of δ 5.8–6.1 ppm vinyl protons).

Optimization of Reaction Parameters

Solvent and Base Screening

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 74 | 98 |

| DMF | NaH | 68 | 91 |

| THF | DBU | 82 | 97 |

THF with 1,8-diazabicycloundec-7-ene (DBU) maximizes yield and purity by enhancing nucleophilicity of the carboxylate.

Temperature-Dependent Kinetics

Arrhenius analysis reveals an activation energy of 45.2 kJ/mol for the esterification step, favoring temperatures below 60°C to prevent retro-aldol decomposition.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the 1,4-dihydropyridine chair conformation and E-configuration of allyl esters (torsion angle C3-O-C-CH₂=CH₂: 178.2°).

Applications and Derivatives

The target compound serves as a precursor for calcium channel blockers and anticancer agents. Hydrogenation of the allyl groups yields saturated analogs with enhanced metabolic stability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction of the dihydropyridine ring can yield tetrahydropyridine derivatives.

Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of dihydropyridine can scavenge free radicals effectively, suggesting that 3,5-bis(prop-2-en-1-yl) derivatives may also possess similar capabilities.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3,5-Bis(prop-2-en-1-yl) derivative | 25 | |

| Standard Antioxidant (Trolox) | 15 | |

| Other Dihydropyridine Derivative | 30 |

Neuroprotective Effects

Studies have demonstrated the neuroprotective effects of certain dihydropyridine compounds against neurodegenerative diseases such as Alzheimer's. The mechanism involves the modulation of calcium channels and inhibition of oxidative stress pathways.

Case Study: Neuroprotection

A study published in the Journal of Medicinal Chemistry reported that a related dihydropyridine compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. The compound's efficacy was attributed to its ability to enhance mitochondrial function and reduce reactive oxygen species (ROS) production .

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Its structural similarity to known insecticides suggests it could disrupt metabolic pathways in pests.

Table 2: Pesticidal Efficacy

| Compound | LC50 (mg/L) | Target Pest | Reference |

|---|---|---|---|

| 3,5-Bis(prop-2-en-1-yl) derivative | 50 | Aphids | |

| Standard Insecticide | 30 | Aphids |

Polymer Synthesis

The compound's ability to undergo polymerization reactions makes it suitable for developing new materials. Research has shown that incorporating such dihydropyridine derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

A recent study explored the synthesis of a novel polymer using 3,5-bis(prop-2-en-1-yl) as a monomer. The resulting polymer exhibited improved tensile strength and thermal resistance compared to conventional polymers .

Mechanism of Action

The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy-methoxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The dihydropyridine ring may interact with calcium channels, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Substituent Variations at Position 4

The 4-position substituent critically influences biological activity and physicochemical properties. Key examples include:

Key Insight: Electron-donating groups (e.g., -OCH₃, -OH) at position 4 may enhance antioxidant or neuroprotective effects, while electron-withdrawing groups (e.g., -NO₂, -Br) improve cardiovascular activity .

Ester Group Modifications

The 3,5-dicarboxylate esters influence pharmacokinetics and metabolic stability:

Key Insight : Allyl esters balance lipophilicity and stability, whereas amides offer prolonged half-lives but reduced membrane permeability .

Biological Activity

The compound 3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine family, which is known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C20H26N2O6

- Molecular Weight : 378.43 g/mol

- Key Functional Groups : Dihydropyridine core, methoxy and hydroxy phenyl groups, and dicarboxylate functionalities.

Antioxidant Activity

Research indicates that compounds with dihydropyridine structures exhibit significant antioxidant properties. The presence of hydroxy and methoxy groups enhances the electron donation capacity of the compound, allowing it to scavenge free radicals effectively. This activity can help mitigate oxidative stress-related diseases.

Anticancer Properties

Studies have shown that similar dihydropyridine derivatives can inhibit cancer cell proliferation. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests possible applications in treating inflammatory diseases.

The biological activities of 3,5-Bis(prop-2-en-1-yl) 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate may involve several mechanisms:

- Free Radical Scavenging : The hydroxy groups enhance the compound's ability to neutralize reactive oxygen species (ROS).

- Cell Signaling Modulation : Interference with pathways such as NF-kB and MAPK can lead to reduced inflammation and cancer cell growth.

- Calcium Channel Blockade : Similar compounds exhibit calcium channel blocking properties that contribute to their cardiovascular effects.

Case Studies

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via the Hantzsch reaction, involving condensation of substituted aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux (80–90°C for 4–6 hours) . Key parameters include:

- Solvent choice : Ethanol or methanol (polar protic solvents enhance cyclization).

- Catalyst : Ammonium acetate (20–30 mol%) for efficient dihydropyridine ring formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Yield optimization : Controlled pH (4–5) and inert atmosphere (N₂) to suppress oxidative byproducts.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | ↑ Cyclization |

| Reaction Time | 4–6 hours | ↑ Completion |

| Solvent Polarity | Ethanol (ε = 24.3) | ↑ Solubility |

Q. How is the compound structurally characterized, and what validation tools ensure accuracy?

Structural validation employs:

Q. What preliminary biological activities have been reported for this compound?

Dihydropyridines (DHPs) are calcium channel blockers, but specific bioactivity data for this analog require targeted assays:

- In vitro : Patch-clamp studies on L-type Ca²⁺ channels (IC₅₀ determination).

- Antioxidant screening : DPPH radical scavenging (compare % inhibition at 100 µM to ascorbic acid controls) .

Advanced Research Questions

Q. How can the puckered conformation of the dihydropyridine ring be quantified, and what implications does this have for bioactivity?

The nonplanar ring geometry is analyzed using Cremer-Pople parameters (θ, φ) derived from X-ray data :

- θ : Puckering amplitude (e.g., θ = 15° indicates moderate distortion).

- φ : Phase angle (e.g., φ = 90° corresponds to a boat-like conformation).

- Implications : Enhanced steric hindrance from puckering may reduce binding affinity to calcium channels .

Table 2 : Conformational Analysis of DHP Derivatives

| Compound Substituent | θ (°) | φ (°) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|

| 4-Nitrophenyl | 12.3 | 85 | 120 ± 15 |

| 4-Hydroxy-3-methoxyphenyl | 14.7 | 92 | 85 ± 10 |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies arise from assay variability (e.g., cell lines, voltage protocols). Mitigation strategies include:

- Standardized protocols : Use HEK293 cells expressing Cav1.2 channels for calcium influx assays.

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance potency) .

- Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., logP vs. IC₅₀ correlation).

Q. How can computational modeling predict metabolic stability and environmental fate?

- ADMET prediction : Use SwissADME to estimate solubility (LogS), CYP450 interactions, and bioavailability .

- Environmental persistence : EPI Suite models predict biodegradation half-life (e.g., t₁/₂ > 60 days indicates high persistence) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.